2,4'-Dihydroxybenzophenone

Vue d'ensemble

Description

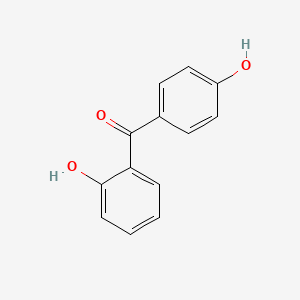

(2-Hydroxyphényl)(4-hydroxyphényl)méthanone, également connue sous le nom de 2,4’-dihydroxybenzophénone, est un composé organique de formule moléculaire C13H10O3 et d’un poids moléculaire de 214,22 g/mol . Ce composé se caractérise par la présence de deux groupes hydroxyle liés aux cycles phényle d’une structure de benzophénone. Il est couramment utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du (2-hydroxyphényl)(4-hydroxyphényl)méthanone implique généralement la benzoylation de phénols substitués. Une méthode courante est le réarrangement de Fries, où les esters phényliques sont réarrangés en hydroxycétones en utilisant du chlorure d’aluminium anhydre comme catalyseur dans des conditions sans solvant . La réaction se déroule comme suit :

Benzoylation : Le phénol est mis à réagir avec le chlorure de benzoyle en présence d’une base telle que la pyridine pour former le benzoate de phényle.

Réarrangement de Fries : Le benzoate de phényle est ensuite soumis à du chlorure d’aluminium anhydre, ce qui conduit à la formation de (2-hydroxyphényl)(4-hydroxyphényl)méthanone.

Méthodes de production industrielle : La production industrielle de (2-hydroxyphényl)(4-hydroxyphényl)méthanone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés du produit.

Analyse Des Réactions Chimiques

Types de réactions : (2-Hydroxyphényl)(4-hydroxyphényl)méthanone subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le groupe carbonyle peut être réduit pour former des alcools.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.

Principaux produits formés :

Oxydation : Formation de quinones.

Réduction : Formation de dérivés d’alcool benzylique.

Substitution : Formation d’éthers ou d’esters.

4. Applications de la recherche scientifique

(2-Hydroxyphényl)(4-hydroxyphényl)méthanone a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme brique de construction en synthèse organique et comme réactif dans diverses réactions chimiques.

Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antioxydantes et antimicrobiennes.

Médecine : Investigée pour son utilisation potentielle dans le développement de médicaments et comme agent absorbant les UV dans les écrans solaires.

Industrie : Utilisée comme intermédiaire dans la production de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Hepatoprotective Effects

A significant study investigated the hepatoprotective effects of BP-1 against acetaminophen (APAP)-induced liver injury in mice. The research demonstrated that BP-1 administration at varying doses (200, 400, and 800 mg/kg) significantly reduced liver damage markers such as serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) after APAP exposure. The study concluded that BP-1 exhibits protective properties likely due to its antioxidant activity, suggesting potential for clinical applications in managing acute liver injuries .

Anti-Inflammatory Properties

Recent findings also highlight the anti-inflammatory potential of BP-1, specifically its derivative 2,4'-dihydroxybenzophenone (DHP). In experiments involving zebrafish larvae and RAW 264.7 macrophages, DHP demonstrated effectiveness in reducing inflammatory responses induced by lipopolysaccharide (LPS). It inhibited the recruitment of inflammatory cells and downregulated pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). This positions DHP as a promising candidate for therapeutic interventions in inflammatory diseases .

Cosmetic Applications

BP-1 is widely used as an ultraviolet (UV) light absorber in cosmetic products such as nail polish and body cleansers. Its ability to filter UV radiation helps prevent skin damage and photoaging. Furthermore, BP-1's estrogenic activity has been studied in relation to its potential effects on skin health, with implications for formulations aimed at improving skin resilience against UV exposure .

UV Stabilizers

In the field of polymer chemistry, BP-1 serves as a UV stabilizer in various materials including polyethylene, polystyrene, and epoxy resins. Its incorporation enhances the durability of these materials against UV degradation. A study indicated that modifying synthesis conditions could improve the yield and purity of BP-1 for use in high-performance polymers .

Osteogenic Activity

Emerging research suggests that BP-1 may influence bone health by enhancing osteoblast differentiation through the activation of the β-catenin pathway. It has been shown to increase the expression of osteogenic markers such as RUNX2 and ALP, indicating potential applications in treating osteoporosis .

Ecotoxicological Considerations

While BP-1 has beneficial applications, it also raises concerns regarding its ecological impact. Studies have assessed its toxicity to aquatic organisms like Daphnia magna and Chlorella vulgaris, revealing medium to high toxicity levels depending on concentration. This highlights the need for careful evaluation of BP-1's environmental safety in commercial products .

Summary Table of Applications

Mécanisme D'action

Le mécanisme d’action du (2-hydroxyphényl)(4-hydroxyphényl)méthanone implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle peuvent former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur structure et leur fonction. De plus, le composé peut agir comme un absorbant UV, protégeant les matériaux et les systèmes biologiques des rayons UV .

Composés similaires :

(2-Hydroxyphényl)phénylméthanone :

(2-Hydroxyphényl)(4-méthylphényl)méthanone : Contient un groupe méthyle au lieu d’un groupe hydroxyle sur le second cycle phényle.

Unicité : Le groupe hydroxyle supplémentaire offre une capacité de liaison hydrogène accrue, ce qui le rend plus efficace comme antioxydant et absorbant UV par rapport aux composés similaires .

Comparaison Avec Des Composés Similaires

(2-Hydroxyphenyl)phenylmethanone:

(2-Hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group instead of a hydroxyl group on the second phenyl ring.

Uniqueness: The additional hydroxyl group provides increased hydrogen bonding capacity, making it more effective as an antioxidant and UV absorber compared to similar compounds .

Activité Biologique

2,4'-Dihydroxybenzophenone (DHP) is a compound that has garnered attention for its diverse biological activities. This article explores its anti-inflammatory, anticancer, and osteoanabolic properties, supported by various studies and findings.

Chemical Structure and Properties

DHP is characterized by its two hydroxyl groups positioned at the 2 and 4' locations of the benzophenone structure. This configuration is crucial for its biological activity, influencing its interaction with biological targets and pathways.

Anti-Inflammatory Activity

Recent studies have shown that DHP exhibits significant anti-inflammatory properties. In a study involving zebrafish larvae subjected to lipopolysaccharide (LPS)-induced inflammation, DHP effectively reduced mortality and alleviated inflammatory responses. Key findings include:

- Reduction in Pro-inflammatory Mediators : DHP significantly decreased the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-12 (IL-12) in LPS-treated larvae .

- Morphological Improvements : DHP restored normal heart rates and reduced macrophage and neutrophil recruitment to sites of inflammation .

Anticancer Activity

The anticancer potential of DHP has also been investigated. A recent phase I clinical trial involving derivatives of DHP indicated promising results:

- Enhanced Cytotoxicity : Selected analogues of DHP demonstrated improved cytotoxic activities against human solid tumors, with some showing a therapeutic index significantly higher than that of standard treatments .

- Mechanism of Action : The anticancer effects are believed to be mediated through the modulation of cellular pathways related to apoptosis and cell proliferation.

Osteoanabolic Effects

DHP has been identified as a potential candidate for osteoporosis treatment due to its ability to stimulate bone formation:

- Activation of β-Catenin Signaling Pathway : Research indicates that DHP enhances the phosphorylation of glycogen synthase kinase-3β (GSK-3β), leading to increased β-catenin levels in the nucleus, which is vital for osteoblast differentiation .

- Restoration of Bone Mineralization : In zebrafish models treated with prednisolone, DHP restored alkaline phosphatase activity and mineralization, indicating its role in counteracting glucocorticoid-induced osteoporosis .

Ecotoxicological Considerations

While exploring the biological activities of DHP, it is essential to consider its ecotoxicological effects. Studies have assessed the toxicity of DHP on aquatic organisms:

| Compound | 48h-LC50 (mg/L) | Organism |

|---|---|---|

| This compound | 12.50 | Daphnia magna |

| 2,4,4'-Trihydroxybenzophenone | 3.74 | Daphnia magna |

| 4-MBC | 0.54445 | Daphnia magna |

These findings indicate that while DHP has therapeutic potential, its environmental impact must be carefully evaluated .

Propriétés

IUPAC Name |

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKZYIAFUBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277556 | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-12-2 | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6FT7G2A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.